Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside
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Overview
Description
Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside is a paramount compound known for its pivotal role in biomedical research1. It effectively replicates the intricate architecture of specific sugar molecules present on cellular exteriors1. This compound is extensively employed in the field of biomedicine and assumes a noteworthy role as a precursor in the synthesis of a plethora of pharmaceuticals and molecules, targeting ailments such as diabetes, cancer, and inflammation2.
Synthesis Analysis
The synthesis of Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside involves the deacetylation of both α-D-glucose and β-D-glucose pentaacetate either in anhydrous Et 2 O or in the absence of solvent3. This process results in the formation of 2,3,4,6-tetra- O -acetyl-β-glucopyranose3.
Molecular Structure Analysis
The molecular formula of Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside is C15H22O104. The average mass is 362.329 Da and the monoisotopic mass is 362.121307 Da4.
Chemical Reactions Analysis
At the B3LYP/6-31G* level, computations show that the energy for the attack from the top is about 9.6 kcal/mol higher than the total energy of oxonium and water3. However, the bottom attack is 3.5 kcal/mol lower than the total energy of the oxonium intermediate and water combined3. This indicates that the formation of the α-anomer for the case of D-glucose is favored in kinetics3.
Physical And Chemical Properties Analysis
Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside is a powder with a density of 1.3±0.1 g/cm 34. It has a boiling point of 407.3±45.0 °C at 760 mmHg4. The vapour pressure is 0.0±0.9 mmHg at 25°C4. The enthalpy of vaporization is 65.9±3.0 kJ/mol4. The flash point is 176.1±28.8 °C4. The index of refraction is 1.4754.
Scientific Research Applications
Acetolysis and Anomerization Studies : Kaczmarek et al. (2000) examined the kinetics of acetolysis and accompanying anomerization of methyl 2,3,4,6-tetra-O-acetyl-alpha- and -beta-D-mannopyranosides, which are relevant for understanding the chemical behavior of these compounds in different environments, including industrial processes and biochemical reactions (Kaczmarek et al., 2000).
Impact on Anomeric Effect in Carbohydrate Chemistry : Gubica et al. (2018) explored the influence of acetylation on the anomeric effect in carbohydrate chemistry. This study is significant for understanding the structural and electronic aspects of similar carbohydrate derivatives (Gubica et al., 2018).
Synthesis of Monodeoxyfluorinated Compounds : Research by Khan et al. (1990) focused on synthesizing monodeoxyfluorinated methyl and 4-nitrophenyl α-D-mannobiosides from methyl 3,4,6-tri-O-benzyl-2-O-(2,3,4,6-tetra-O-acetyl-α-d-mannopyranosyl)-α-d-mannopyranoside, showing applications in creating specialized molecules for various scientific purposes (Khan et al., 1990).
Model Oligosaccharides Synthesis : Winnik et al. (1982) synthesized model oligosaccharides, demonstrating the use of methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside in producing biologically significant molecules (Winnik et al., 1982).
Applications in N-Linked Glycoproteins : Shah et al. (1987) examined the preparation of oligosaccharide moieties of N-linked glycoproteins, indicating the relevance of this compound in glycoscience and proteomics (Shah et al., 1987).
Safety And Hazards
The safety and hazards information for Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside is not explicitly mentioned in the search results. However, it’s classified as a Combustible Solid6.
Future Directions
Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside emerges as a paramount compound in biomedical research1. It is extensively used as a precursor in the synthesis of a plethora of pharmaceuticals and molecules2. Given its significant role in replicating the intricate architecture of specific sugar molecules present on cellular exteriors1, it is expected to continue to be a focus of research in the future.
properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-methoxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O10/c1-7(16)21-6-11-12(22-8(2)17)13(23-9(3)18)14(24-10(4)19)15(20-5)25-11/h11-15H,6H2,1-5H3/t11-,12-,13+,14+,15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWUMFGDPBMNCA-NIFZNCRKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside |
Citations
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